4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene
Overview
Description
“4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene” is a chemical compound with the molecular formula C15H14N2O6 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecule contains a total of 38 bonds. There are 24 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 nitro groups (aromatic), and 2 ethers (aromatic) .Scientific Research Applications
1. Structural Analysis and Conformation Studies
The structure of related compounds, such as (4′-carbomethoxy-2′-nitrophenoxy)benzene, has been analyzed using X-ray diffraction, revealing insights into molecular conformations and intramolecular interactions in nitro substituents (Gopal, Chandler, & Robertson, 1980).
2. Chemical Reactions and Synthesis
Research includes the reactions of similar compounds with various reagents, such as the reaction of 4-ethoxy-2-(2,3,3-trichloro-1-nitro-2-propenylidene)benzazetine with methyl- and phenyllithium, leading to the replacement of chlorine atoms and formation of new compounds (Potkin, Knizhnikov, Yanuchok, & Kaberdin, 2001).
3. Exploration of σ(C-Se)-π Hyperconjugation
Studies on similar structures, like 1-methoxy- and 1-nitro-4-[(phenylselanyl)methyl]benzene, have explored the effects of σ(C-Se)-π hyperconjugation on molecular structure, providing insights into the electronic properties of these compounds (White & Blanc, 2014).
4. DNA Binding Studies
Research on derivatives like 1,4-bis((4-nitrophenoxy)methyl)benzene focuses on DNA binding studies, revealing potential for these compounds in biochemistry and pharmaceutical applications (Haider et al., 2011).
5. Study of Reaction Mechanisms
Investigations into the reactions of compounds like 4-methyl-2,6-diphenylphenol with nitrogen dioxide offer insights into reaction pathways and mechanisms, which are crucial for understanding the chemical behavior of these compounds (Hartshorn et al., 1985).
6. Synthesis of Functionalized Compounds
Research into methods for synthesizing related compounds, like 2-ethoxy-4-amino-phenol, informs the development of new synthetic strategies for functionalized aromatic compounds, which are important in various chemical industries (Wang Yu, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-11-6-7-13(17(20)21)15(10-11)23-9-8-22-14-5-3-2-4-12(14)16(18)19/h2-7,10H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEJQXRXZOFGGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376703 | |
Record name | 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
CAS RN |
96315-08-1 | |
Record name | 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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